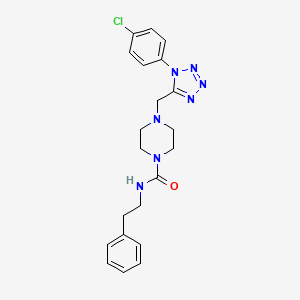

![molecular formula C14H7ClFN3S2 B2356658 6-氯-N-(4-氟苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺 CAS No. 862974-47-8](/img/structure/B2356658.png)

6-氯-N-(4-氟苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

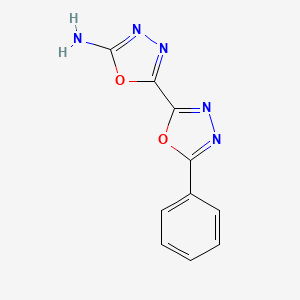

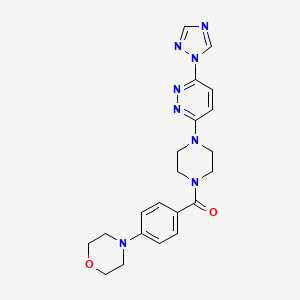

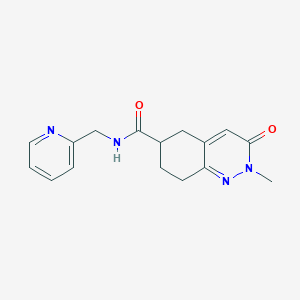

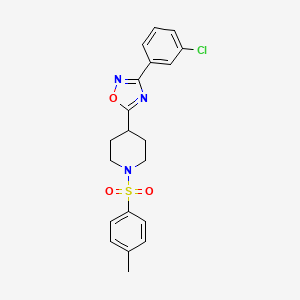

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound that contains a benzothiazole core . It is a derivative of benzo[d]thiazol-2-amine, which is a favorable ligand to synthesize dinuclear complexes .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives was confirmed through spectrogram verification .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were analyzed using Swiss ADME and admetSAR web servers . The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted .科学研究应用

Antioxidant Applications

Thiazole derivatives, including compounds like 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The unique structure of thiazole compounds allows them to neutralize free radicals and protect cells from damage .

Anti-inflammatory and Analgesic Activities

Research has indicated that thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds can be designed to target specific pathways involved in inflammation and pain, offering potential for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Antimicrobial and Antifungal Effects

The thiazole ring is a common feature in many potent biologically active compounds with antimicrobial and antifungal effects. Derivatives of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine could be synthesized to act as new agents in the fight against microbial and fungal infections .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been shown to possess antitumor and cytotoxic activities. They can be synthesized and tested against various human tumor cell lines, providing a pathway for the development of new anticancer drugs. The structural flexibility of thiazole allows for the creation of compounds that can target specific cancer cells .

Neuroprotective Properties

Thiazoles have been associated with neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to interact with various neurotransmitter systems could lead to the development of drugs that protect neuronal health .

Antiviral Applications

The thiazole structure is present in several antiviral drugs. By modifying the thiazole core of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, researchers can potentially develop new compounds to treat viral infections, including HIV .

Quorum Sensing Inhibition

Thiazole derivatives have been explored as quorum sensing inhibitors, which can disrupt communication among bacteria, preventing the formation of biofilms and the spread of infection. This application is particularly relevant in the context of antibiotic resistance .

Development of Diagnostic Agents

Due to their unique electronic and structural properties, thiazole derivatives can be used in the development of diagnostic agents. They can be incorporated into imaging compounds that help in the detection and diagnosis of diseases .

作用机制

Target of Action

The primary targets of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and associated pain .

未来方向

Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are being explored as new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties . Future research will likely focus on further optimizing these compounds and exploring their potential therapeutic applications .

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFN3S2/c15-7-4-5-9-11(6-7)21-13(17-9)19-14-18-12-8(16)2-1-3-10(12)20-14/h1-6H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBSMKCCFPWQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)

![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)

![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)

![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)

![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)